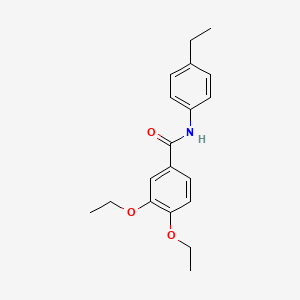
3,4-diethoxy-N-(4-ethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(4-ethylphenyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is a benzamide derivative, characterized by the presence of ethoxy groups at the 3 and 4 positions of the benzene ring and an ethylphenyl group attached to the amide nitrogen.
Métodos De Preparación
The synthesis of 3,4-diethoxy-N-(4-ethylphenyl)benzamide can be achieved through various methods. One common synthetic route involves the reaction of 4-ethylphenol with ethyl chloroacetate to form 4-ethylphenyl ethylacetate. This intermediate is then reacted with hydroxylamine hydrochloride to produce 4-ethylphenyl hydroxylamine. Finally, the hydroxylamine derivative undergoes a reaction with 3,4-diethoxybenzoyl chloride to yield this compound.
Análisis De Reacciones Químicas
3,4-diethoxy-N-(4-ethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The ethoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where reagents such as sodium ethoxide or potassium tert-butoxide can replace the ethoxy groups with other nucleophiles.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: This compound has shown potential neuroprotective effects and has been studied for its anxiolytic and antidepressant properties in animal models.
Medicine: Research suggests that it may enhance learning and memory, making it a candidate for studies related to neurodegenerative diseases.
Industry: Its unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-diethoxy-N-(4-ethylphenyl)benzamide involves its binding to the sigma-1 receptor. This binding modulates the activity of various ion channels and neurotransmitter systems. It is suggested that this compound acts as a positive allosteric modulator of the sigma-1 receptor, enhancing its activity and leading to increased neurotransmitter release. This modulation is believed to contribute to its anxiolytic, antidepressant, and neuroprotective effects.
Comparación Con Compuestos Similares
3,4-diethoxy-N-(4-ethylphenyl)benzamide can be compared with other benzamide derivatives, such as:
3,5-diethoxy-N-(4-ethylphenyl)benzamide: Similar in structure but with ethoxy groups at the 3 and 5 positions.
N-(4-ethylphenyl)-3,4-dimethoxybenzamide: Contains methoxy groups instead of ethoxy groups.
N-(4-ethylphenyl)-3,4-dihydroxybenzamide: Contains hydroxy groups instead of ethoxy groups.
The uniqueness of this compound lies in its specific substitution pattern and its high affinity for the sigma-1 receptor, which distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
3,4-diethoxy-N-(4-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-14-7-10-16(11-8-14)20-19(21)15-9-12-17(22-5-2)18(13-15)23-6-3/h7-13H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPTXTOBQILMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
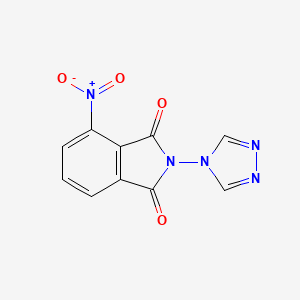
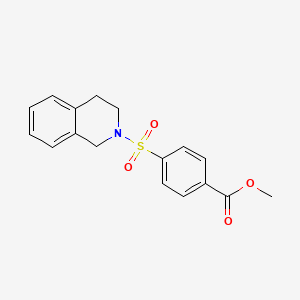
![4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5851393.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)
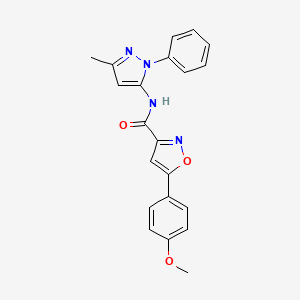
![3-(4-Ethoxyphenyl)-N'-[(E)-(furan-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5851406.png)
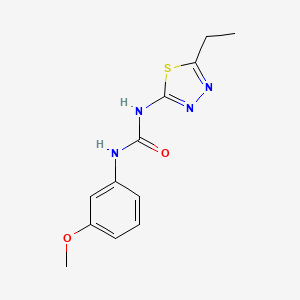
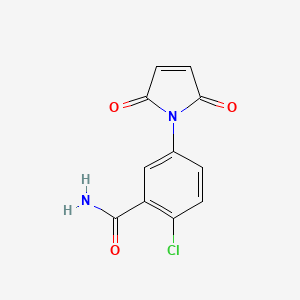
![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)
![4-amino-N'-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5851425.png)

![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
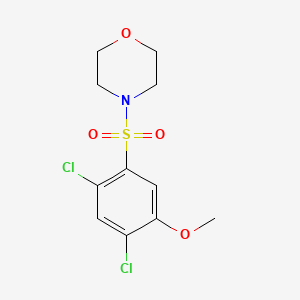
![N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5851459.png)
